N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylpiperidine moiety and a trifluoromethyl-substituted phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Acylation: The benzylpiperidine is then acylated with 2-[3-(trifluoromethyl)phenyl]acetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
- N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C21H23F3N2O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)18-8-4-7-17(13-18)14-20(27)25-19-9-11-26(12-10-19)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,25,27) |
InChI Key |
SRGBWTBSEORGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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